molecular formula C10H17FN2O2 B13009104 tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B13009104
M. Wt: 216.25 g/mol
InChI Key: VKMFDCQRAVUVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is a chemical compound with the molecular formula C10H17FN2O2 and a molecular weight of 216.25 g/mol . This compound is characterized by its bicyclic structure, which includes a diazabicycloheptane ring system. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a diazabicycloheptane derivative with tert-butyl chloroformate and a fluorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is widely used in scientific research due to its unique structural properties. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong interactions with biological molecules, influencing their activity. The diazabicycloheptane ring system can interact with enzymes and receptors, modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate: This compound lacks the fluorine atom, which can significantly alter its chemical reactivity and biological activity.

    tert-Butyl 1-chloro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.

    tert-Butyl 1-bromo-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate: Similar to the chloro derivative, the bromo compound exhibits distinct reactivity and applications.

The uniqueness of this compound lies in its fluorine atom, which imparts specific properties that can be advantageous in various research and industrial applications.

Properties

Molecular Formula

C10H17FN2O2

Molecular Weight

216.25 g/mol

IUPAC Name

tert-butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

InChI

InChI=1S/C10H17FN2O2/c1-9(2,3)15-8(14)13-6-10(11)5-12-4-7(10)13/h7,12H,4-6H2,1-3H3

InChI Key

VKMFDCQRAVUVDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1CNC2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.